REACTION_CXSMILES
|
[NH:1]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[CH2:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=1>C(O)C.O.[Li+].[OH-]>[N:1]1([CH2:16][C:17]2[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=2)[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.913 g
|
Type
|
reactant
|
Smiles
|
N1CCNCCCNCCNCCC1
|
Name
|
ethanol water
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
0.157 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
[Li+].[OH-]
|
Type
|
CUSTOM
|
Details
|
with stirring for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was thereafter refluxed vigorously
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 13 ml of water
|
Type
|
CUSTOM
|
Details
|
The aqueous solution obtained
|
Type
|
EXTRACTION
|
Details
|
was then extracted with chloroform (10 times 3 ml)
|
Type
|
CONCENTRATION
|
Details
|
the aqueous layer was concentrated at reduced pressure down to 2 ml
|
Type
|
CUSTOM
|
Details
|
The product as a white solid was precipitated
|
Type
|
ADDITION
|
Details
|
by adding the solution of concentrated HCl and ethanol
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
by recrystallizing from ethanol/water/HCl
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCCCNCCNCCC1)CC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.205 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |